![molecular formula C3H3ClN2 B020600 5-chloro-1H-imidazole CAS No. 15965-31-8](/img/structure/B20600.png)
5-chloro-1H-imidazole
Overview
Description
Synthesis Analysis
Synthesis of imidazole derivatives, including 5-chloro-1H-imidazole, often involves microwave-assisted methods, as demonstrated in the synthesis of related compounds like 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole (Saberi et al., 2009). Another study highlights the synthesis of imidazo[1,2-a]pyridines using various strategies, which can be relevant to this compound (Bagdi et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been extensively studied. For instance, 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole crystallizes in the triclinic crystal class, indicating planar conformation for the imidazole ring (Saberi et al., 2009).
Chemical Reactions and Properties
Imidazoles like this compound are known for their ability to undergo various chemical reactions, such as cyclization and functionalization. A study on a related compound, 5-chloro-imidazo[1,5-a]quinazoline, describes its synthesis by cyclization under microwave irradiation, showcasing the reactivity of the chloro-imidazole structure (Li et al., 2009).
Physical Properties Analysis
The physical properties of imidazole derivatives, including crystallography and molecular geometry, are key in understanding their behavior. Studies on compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide offer insights into the physical properties of imidazole derivatives (Banerjee et al., 1999).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, such as electron distribution and charge transfer, are critical for their application in various fields. Research on 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione provides an example of how these properties are analyzed using theoretical and experimental methods (Pandey et al., 2017).
Scientific Research Applications
Antihypertensive Activity : A derivative of 5-chloro-1H-imidazole has shown potential as an antihypertensive agent due to its action as an I1 imidazoline receptor agonist (S. Aayisha et al., 2019).
Antifungal and Antibacterial Activity : Some derivatives exhibit moderate antifungal activity against Candida albicans but do not display antibacterial activity against Gram-positive and Gram-negative bacteria (O. B. Ovonramwen et al., 2021).
Antiproliferative Activity Against Cancer : Certain chloro-substituted derivatives have shown active and noncytotoxic antiproliferative activity against breast cancer cell lines (Sumit Kumar et al., 2018).
Anticonvulsant Potential : Novel 1, 5-disubstituted-4-chloro-IH-imidazole derivatives display promising anticonvulsant activity, suggesting potential for new anticonvulsant drugs (R. Sonawane & R. Magdum, 2015).
Corrosion Inhibition : Imidazole derivatives effectively inhibit mild steel corrosion in sulphuric acid, showing significant inhibition efficiency (M. Ouakki et al., 2019).
Antibacterial Activity : A specific chloro-substituted imidazole derivative exhibits antibacterial activity against anaerobic bacteria, making it a potential candidate for pharmaceutical formulations (J. Dickens et al., 1991).
Synthesis of Biologically Active Compounds : A study detailed an efficient method for synthesizing imidazole derivatives, which are crucial precursors for preparing biologically active compounds (A. Davood et al., 2008).
Potential in Medicinal Uses : Imidazole-based compounds, including derivatives of this compound, are noted for their broad bioactivities, making them promising candidates for various medicinal applications (Ling Zhang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of imidazole compounds, such as 4-chloroimidazole, are often enzymes involved in critical biological processes. For instance, imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a key component of fungal cell membranes .
Mode of Action
4-Chloroimidazole, like other imidazoles, interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition results in a change in the fungal cell membrane lipid composition, leading to altered cell permeability .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by 4-chloroimidazole affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and disruption of essential cellular processes .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body
Result of Action
The inhibition of ergosterol synthesis by 4-chloroimidazole leads to the disruption of fungal cell membrane integrity . This can result in the leakage of cellular contents, impaired cellular processes, and ultimately, the death of the fungal cell .
Safety and Hazards
properties
IUPAC Name |
5-chloro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBAXFOPZRMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166705 | |
Record name | 4-Cl-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15965-31-8 | |
Record name | 5-Chloro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15965-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cl-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15965-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cl-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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